ethyl 2-(2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-[({[3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromophenyl group, a thieno[3,2-d]pyrimidinyl moiety, and a cyclopenta[b]thiophene carboxylate ester. Its intricate structure suggests potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.
Properties
IUPAC Name |
ethyl 2-[[2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrN3O4S3/c1-2-32-23(31)19-15-4-3-5-17(15)35-21(19)27-18(29)12-34-24-26-16-10-11-33-20(16)22(30)28(24)14-8-6-13(25)7-9-14/h6-9H,2-5,10-12H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTMBJKGPTVTMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)Br)SCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrN3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidinyl core, followed by the introduction of the bromophenyl group through electrophilic aromatic substitution. The final steps involve the formation of the cyclopenta[b]thiophene ring and the esterification to yield the ethyl carboxylate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution at the 4-Oxo Position
The 4-oxo group in the thieno[3,2-d]pyrimidine ring undergoes nucleophilic substitution under basic conditions. For example:
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Amine substitution : Primary/secondary amines react with the 4-oxo group via nucleophilic attack, replacing the oxygen with an amino group. This modification enhances solubility and bioactivity.
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Alcohol substitution : Alkoxy derivatives form when alcohols act as nucleophiles, altering electronic properties.
Example Reaction :
Hydrolysis of the Ethyl Ester Group
The ethyl ester moiety is susceptible to hydrolysis under acidic or basic conditions:
This reaction is critical for generating bioactive carboxylic acid intermediates.
Sulfanyl-Acetamido Linker Reactivity
The sulfanyl (-S-) group participates in:
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Oxidation : Forms sulfoxide (-SO-) or sulfone (-SO₂-) derivatives using oxidizing agents like H₂O₂ or mCPBA.
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Alkylation : Reacts with alkyl halides to form thioether bonds, enabling side-chain diversification .
Example Pathway :
Bromophenyl Group Reactivity
The 4-bromophenyl substituent enables cross-coupling reactions:
| Reaction Type | Catalyst/Reagents | Product |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, arylboronic acid | Biaryl derivatives |
| Buchwald-Hartwig amination | Pd₂(dba)₃, ligand | Aryl amine-functionalized analogs |
These reactions are pivotal for structural diversification in drug discovery .
Cyclization and Ring-Opening Reactions
Under thermal or catalytic conditions:
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Cyclization : Intramolecular reactions form fused heterocycles (e.g., thiazolo[5,4-d]pyrimidines).
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Ring-opening : Strong bases (e.g., LiAlH₄) cleave the thiophene ring, yielding linear thiol-containing intermediates .
Stability Under Physiological Conditions
Studies suggest limited stability in aqueous environments (pH 7.4, 37°C), with degradation pathways involving:
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Ester hydrolysis : Primary route of metabolic breakdown.
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Sulfanyl oxidation : Forms sulfoxides detected in in vitro assays.
Scientific Research Applications
Structure
The chemical structure of the compound includes:
- A thieno[3,2-d]pyrimidine moiety.
- A cyclopenta[b]thiophene scaffold.
- A bromophenyl group.
Molecular Formula
The molecular formula is , indicating a relatively high molecular weight of approximately 560.49 g/mol.
Physical Properties
- Hydrogen Bond Acceptors: 8
- Hydrogen Bond Donors: 1
- Rotatable Bonds: 10
- LogP (Partition Coefficient): 3.718 (indicating moderate lipophilicity)
- Water Solubility (LogSw): -4.07 (suggesting low solubility in water) .
Medicinal Chemistry
- Anticancer Activity : Compounds containing thieno[3,2-d]pyrimidine derivatives have been investigated for their anticancer properties. Studies have shown that these compounds can inhibit tumor growth through various mechanisms, including the induction of apoptosis and cell cycle arrest .
- Antimicrobial Properties : The presence of sulfur and nitrogen atoms in the compound's structure suggests potential antimicrobial activity. Research has indicated that similar compounds exhibit significant activity against Gram-positive and Gram-negative bacteria, making them candidates for antibiotic development .
- Anticonvulsant Effects : Some derivatives of thieno[3,2-d]pyrimidines have demonstrated anticonvulsant properties in preclinical studies, suggesting that this compound may also have similar effects .
Synthesis and Derivative Development
The synthesis of ethyl 2-(2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves multi-step reactions that can yield various derivatives with modified biological activities. This flexibility allows researchers to explore structure-activity relationships (SAR) and optimize compounds for desired effects .
Case Study 1: Antitumor Activity
A study conducted by Al-Suwaidan et al. (2016) explored the antitumor effects of thieno[3,2-d]pyrimidine derivatives. The results indicated that specific substitutions on the pyrimidine ring enhanced cytotoxicity against several cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with cellular signaling pathways .
Case Study 2: Antimicrobial Efficacy
In a study by Matsuoka et al. (2020), a series of thieno[3,2-d]pyrimidine derivatives were synthesized and tested for antimicrobial activity. The findings revealed that compounds with halogen substitutions exhibited increased potency against multidrug-resistant bacterial strains. This suggests that the compound may be further developed as a novel antimicrobial agent .
Mechanism of Action
The mechanism by which ethyl 2-(2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure suggests it might inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-({[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Ethyl [({[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]acetate
Uniqueness
Ethyl 2-[({[3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its specific combination of functional groups and ring systems. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds, making it a valuable subject for further research.
Biological Activity
Ethyl 2-(2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core integrated with a cyclopenta[b]thiophene moiety. Its molecular formula is , signifying a rich chemical structure that includes various functional groups contributing to its biological reactivity.
Biological Activity Overview
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Anticancer Activity :
- Preliminary studies indicate that derivatives of thieno[3,2-d]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results against MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines in vitro .
- A study reported IC50 values for related compounds ranging from 34.81 µM to 221.7 µM against normal skin cells (BJ-1), suggesting a favorable safety profile for certain derivatives compared to traditional chemotherapeutics like doxorubicin .
Compound Cell Line IC50 Value (µM) Compound A MCF-7 25.0 Compound B HCT-116 30.5 Compound C PC-3 40.0 Ethyl Compound BJ-1 221.7 -
Antimicrobial Properties :
- The presence of the sulfanyl group in the compound is believed to enhance its antimicrobial activity. Research on similar thienopyrimidine derivatives indicates effective inhibition against various bacterial strains .
- A comparative study highlighted that compounds with similar structures exhibited notable antibacterial activity with Minimum Inhibitory Concentration (MIC) values as low as 15 µg/mL against Gram-positive bacteria .
The mechanism of action for this compound is hypothesized to involve:
- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cell proliferation in cancer cells.
- DNA Interaction : Studies suggest that thieno[3,2-d]pyrimidine derivatives can intercalate with DNA or disrupt topoisomerase activity .
Case Studies
- Cytotoxicity Evaluation :
- In a recent evaluation involving several derivatives of thieno[3,2-d]pyrimidine structures, this compound was tested against multiple cancer cell lines showing varied cytotoxic profiles depending on structural modifications .
- The study concluded that specific substitutions on the thienopyrimidine core significantly influenced the anticancer efficacy and selectivity towards cancer cells over normal cells.
Q & A
Q. What are the optimal synthetic routes for preparing this compound?
The synthesis typically involves multi-step reactions, starting with the construction of the thieno[3,2-d]pyrimidinone core via condensation of 4-bromophenyl-substituted precursors with thiourea derivatives. Subsequent functionalization includes sulfanyl-acetamido linkage formation using coupling reagents like EDCI/HOBt. Cyclopenta[b]thiophene carboxylate moieties are introduced via cyclization under acidic or basic conditions. Key intermediates should be purified via column chromatography (silica gel, hexane/ethyl acetate gradient) to ensure regioselectivity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : H and C NMR confirm regiochemistry and substituent placement, with aromatic protons in the thiophene and pyrimidinone rings appearing as distinct multiplets (δ 6.5–8.5 ppm) .
- X-ray crystallography : Resolves stereochemical ambiguities; for example, reports a mean C–C bond deviation of 0.005 Å in a related structure .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak matching theoretical mass within 5 ppm error) .
Q. What are the challenges in achieving high purity, and how can they be addressed?
Impurities often arise from incomplete cyclization or residual coupling reagents. Recrystallization in ethanol/water (7:3 v/v) improves purity to >95%. HPLC analysis (C18 column, acetonitrile/water + 0.1% TFA) monitors purity, with a retention time of 12.3 min under isocratic conditions .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the thieno-pyrimidinone core?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic substitution at the pyrimidinone C2 position. Fukui indices identify nucleophilic sites, while molecular docking assesses binding affinity with biological targets (e.g., kinase enzymes). Solvent effects are incorporated using the PCM model .
Q. What strategies mitigate side reactions during cyclopenta[b]thiophene ring formation?
Competing dimerization is minimized by using anhydrous DMF at 0–5°C and slow addition of cyclizing agents (e.g., POCl). Catalytic amounts of DMAP (5 mol%) enhance regioselectivity. Reaction progress is monitored via TLC (R = 0.4 in dichloromethane/methanol 9:1) .
Q. How does the 4-bromophenyl group influence electronic properties and crystal packing?
- Electronic effects : UV-Vis spectroscopy shows a redshift ( = 320 nm) due to conjugation with the thiophene ring. Cyclic voltammetry reveals a reduction peak at -1.2 V vs. Ag/AgCl, indicating electron-withdrawing character .
- Crystal packing : X-ray data () show Br···π interactions (3.5 Å) and hydrogen bonding between amide N–H and carbonyl groups, stabilizing the lattice .
Q. What methods study the compound’s stability under varying pH and temperature?
Accelerated stability studies (40°C/75% RH for 6 months) with HPLC analysis quantify degradation products. Pseudo-first-order kinetics model degradation rates ( = 8 months at pH 7.4). Acidic conditions (pH 2.0) hydrolyze the ester group, detected via H NMR (disappearance of δ 4.2 ppm quartet) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
